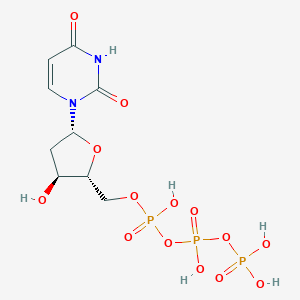
(Z)-2-Heptenoic acid
Descripción general
Descripción
(Z)-2-Heptenoic acid is a carboxylic acid that belongs to the family of unsaturated fatty acids. It is a colorless liquid with a pungent odor and is commonly used in the food and fragrance industry. (Z)-2-Heptenoic acid has also been found to have various scientific research applications due to its unique chemical properties. In
Aplicaciones Científicas De Investigación
Insect Pheromone Research
- (Z)-2-Heptenoic acid derivatives have been identified as components in the volatiles from virgin females of certain beetle species, eliciting electrophysiological responses in males. This compound shows attractant activity and is suggested as a component of female sex pheromones in insect communication studies (Cork et al., 1991).
Radiopharmaceutical Research
- Derivatives of (Z)-2-Heptenoic acid have been utilized in the synthesis of high-affinity antagonists for thromboxane A2/prostaglandin H2 receptors. These compounds, through radioiodination, have potential applications in the development of new tools for the characterization of specific receptors (Mais et al., 1991).
Metal-Organic Frameworks (MOFs) for Detection Applications
- (Z)-2-Heptenoic acid and its derivatives are involved in the design and functionalization of MOFs, particularly in enhancing selectivity and sensitivity for detecting specific substances like trinitrophenol, indicating potential applications in environmental monitoring and hazardous substance detection (Xing et al., 2017).
Synthesis of Trisubstituted Olefins
- (Z)-2-Heptenoic acid derivatives are used in the stereospecific preparation of trisubstituted olefins, demonstrating its utility in organic synthesis and chemical manufacturing processes (Kobayashi et al., 1973).
Controlled-Release Insect Pheromone Formulations
- Zinc-layered hydroxide nanohybrids intercalated with hexenoic acid, a derivative of (Z)-2-Heptenoic acid, have been developed for controlled-release insect pheromone applications. These formulations demonstrate potential in environmentally safe pesticide materials for crop protection (Ahmad et al., 2015).
Fluorescent Chemosensors for Zinc Ion Detection
- Research has developed fluorescent chemosensors incorporating derivatives of (Z)-2-Heptenoic acid for selective and sensitive detection of zinc ions. These chemosensors are applicable in biological imaging and monitoring intracellular zinc concentrations (Saha et al., 2011).
Propiedades
Número CAS |
1577-31-7 |
|---|---|
Nombre del producto |
(Z)-2-Heptenoic acid |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(Z)-hept-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5- |
Clave InChI |
YURNCBVQZBJDAJ-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\C(=O)O |
SMILES |
CCCCC=CC(=O)O |
SMILES canónico |
CCCCC=CC(=O)O |
Otros números CAS |
1577-31-7 |
Sinónimos |
(Z)-2-Heptenoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)







![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)



![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)